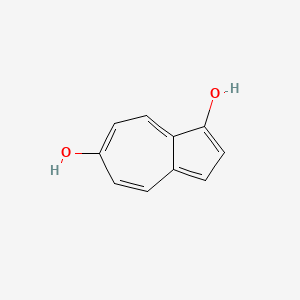
Azulene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene-1,6-diol is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color Azulene itself is composed of a fused structure of a five-membered cyclopentadiene ring and a seven-membered cycloheptatriene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azulene-1,6-diol can be synthesized through various methods. One common approach involves the reaction of azulene with suitable hydroxylating agents. For instance, the hydroxylation of azulene using reagents like osmium tetroxide (OsO4) followed by reduction can yield this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which undergo cycloaddition reactions to form azulene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Azulene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming azulene.
Substitution: Electrophilic substitution reactions can occur at the 1 and 6 positions, where the hydroxyl groups are located.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azulene-1,6-dione, while reduction can produce azulene.
Applications De Recherche Scientifique
Azulene-1,6-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of azulene-1,6-diol involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammatory processes . Additionally, this compound can regulate the secretion of cytokines, proteins involved in immune signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory properties.
Chamazulene: Known for its presence in chamomile oil and its therapeutic effects.
Pentalene: A nonalternant hydrocarbon similar to azulene but with different ring structures.
Uniqueness
Azulene-1,6-diol is unique due to the presence of hydroxyl groups at specific positions, which impart distinct chemical reactivity and biological activity compared to other azulene derivatives
Propriétés
Numéro CAS |
90790-81-1 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
azulene-1,6-diol |
InChI |
InChI=1S/C10H8O2/c11-8-3-1-7-2-6-10(12)9(7)5-4-8/h1-6,11-12H |
Clé InChI |
QPBJOSSBVKVLIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C2C1=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


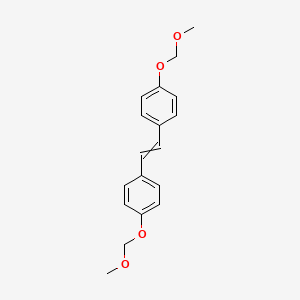
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
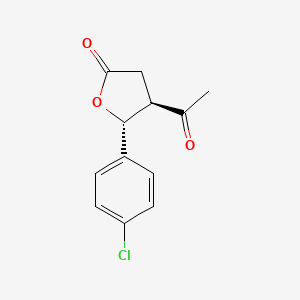
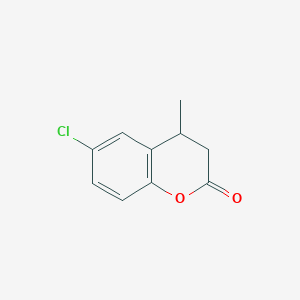
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)
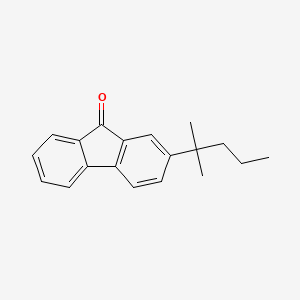
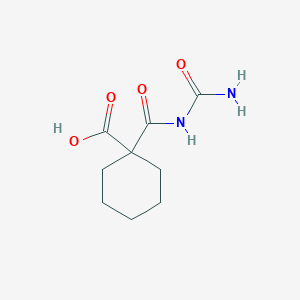
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
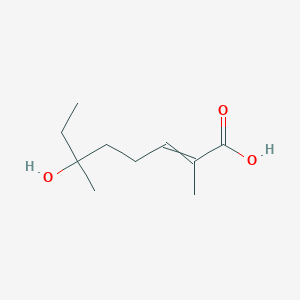

![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)


